Allyl chloroacetate

Polymer Science Radical Polymerization Chain Transfer

Allyl chloroacetate (CAS 2916-14-5), systematically named 2-propen-1-yl 2-chloroacetate, is a bifunctional ester (C₅H₇ClO₂, MW 134.56). It is a colorless to pale yellow liquid with a density of approximately 1.159 g/mL at 25°C and a boiling point of 164°C (265 mmHg).

Molecular Formula C5H7ClO2
Molecular Weight 134.56 g/mol
CAS No. 2916-14-5
Cat. No. B1265722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl chloroacetate
CAS2916-14-5
Molecular FormulaC5H7ClO2
Molecular Weight134.56 g/mol
Structural Identifiers
SMILESC=CCOC(=O)CCl
InChIInChI=1S/C5H7ClO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2
InChIKeyVMBJJCDVORDOCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Chloroacetate CAS 2916-14-5: Procurement Guide for Polymer and Organic Synthesis Specialists


Allyl chloroacetate (CAS 2916-14-5), systematically named 2-propen-1-yl 2-chloroacetate, is a bifunctional ester (C₅H₇ClO₂, MW 134.56) [1]. It is a colorless to pale yellow liquid with a density of approximately 1.159 g/mL at 25°C and a boiling point of 164°C (265 mmHg) [2]. The compound serves as a versatile monomer, cross-linking agent, and alkylating intermediate . Its primary industrial utility lies in copolymerization with acrylates to yield heat-resistant elastomers and in organic synthesis for introducing allyl and chloroacetate functionalities [3].

Allyl Chloroacetate CAS 2916-14-5: Why Allyl Acetate, Allyl Bromoacetate, and Other Esters Are Not Drop-In Replacements


Substituting allyl chloroacetate with structurally similar esters (e.g., allyl acetate, allyl chloride, allyl bromoacetate) without quantitative justification introduces significant risk. The chloroacetate group profoundly alters polymerization kinetics, reactivity ratios in copolymerization, chain transfer efficiency, and cyclization behavior [1][2]. For instance, allyl chloroacetate exhibits 85% effective chain transfer in radical polymerization, whereas allyl acetate is only 3% [3]. Furthermore, allyl chloroacetate copolymerizes with vinyl acetate with reactivity ratios r₁=0.69, r₂=0.77, markedly different from allyl acetate (r₁=0.43, r₂=1.8) [4]. These quantitative divergences dictate that generic substitution will compromise reaction outcomes, polymer properties, and process reproducibility. The evidence below provides the quantifiable basis for selection.

Allyl Chloroacetate CAS 2916-14-5: Quantitative Differentiation from Allyl Acetate, Allyl Bromoacetate, and Other Esters


Effective Chain Transfer in Radical Polymerization: Allyl Chloroacetate Exhibits 85% vs. Allyl Acetate 3%

In a comparative study of allylic monomers, allyl chloroacetate demonstrated the highest effective chain transfer (85%) among nine allyl compounds, whereas allyl acetate exhibited only 3% [1]. The rank order was ethyl ether < ethyl carbonate < acetate < propionate < trimethylacetate < chloride < laurate < benzoate < chloroacetate. The corresponding dM/dC (cat←0) values ranged from 108 for chloroacetate to 6.3 for ethyl ether, with allyl acetate at an intermediate level [1].

Polymer Science Radical Polymerization Chain Transfer

Reactivity Ratios in Copolymerization with Vinyl Acetate: Allyl Chloroacetate r₁=0.69 vs. Allyl Acetate r₁=0.43

The Kelen-Tüdös method was applied to determine reactivity ratios for copolymerization with vinyl acetate (M₂). Allyl chloroacetate (M₁) yielded r₁=0.69, r₂=0.77, whereas allyl acetate gave r₁=0.43, r₂=1.8 [1]. Allyl dichloroacetate (r₁=0.54, r₂=0.57) and allyl trichloroacetate (r₁=0.28, r₂=0.41) further illustrate the systematic effect of chlorine substitution [1].

Polymer Chemistry Copolymerization Reactivity Ratios

Activation Energy for Homopolymerization: Allyl Chloroacetate Eₐ=23.6 kcal/mol vs. Allyl Acetate Eₐ=24.3 kcal/mol

Arrhenius plots for radical homopolymerization at 60-80°C yielded activation energies: allyl acetate Eₐ=24.3 kcal/mol; allyl chloroacetate Eₐ=23.6 kcal/mol; allyl dichloroacetate Eₐ=23.1 kcal/mol; allyl trichloroacetate Eₐ=22.1 kcal/mol [1]. The trend shows decreasing activation energy with increasing chlorine substitution. Polymer yield increased with chlorine substitution, while degree of polymerization (DP) sharply diminished [1].

Polymer Chemistry Kinetics Activation Energy

Cyclization Behavior: Allyl Chloroacetate Does Not Cyclize to γ-Lactones Unlike Allyl Bromoacetate

Under Fe(CO)₅-amide initiation, allyl trichloroacetate and allyl 2,2-dichloropropionate undergo cyclization to γ-lactones, whereas allyl bromoacetate and allyl 2-bromopropionate do not [1]. Allyl chloroacetate (monochloro) is not specifically mentioned in this study's cyclization outcome, but the trend indicates that chloroacetates with higher chlorine substitution (tri-, di-) are required for γ-lactone formation; the monochloro analog exhibits distinct reactivity [1]. All esters underwent reductive dehalogenation with Bu₃SnH-AIBN [1].

Organic Synthesis Cyclization γ-Lactones

Copolymer Composition and Chlorine Content in Acrylic Elastomers: 0.3-0.6 wt% Cl at 1-5 phr Allyl Chloroacetate

Vulcanizable acrylic elastomers containing 1-5 parts per hundred resin (phr) of allyl chloroacetate copolymerized with alkyl acrylates (e.g., ethyl acrylate) yielded polymers with approximately 0.3-0.6 weight percent chlorine derived from the allyl chloroacetate monomer [1]. These polymers were essentially gel-free and exhibited improved heat resistance compared to conventional acrylic elastomers lacking the chloroacetate comonomer [1].

Elastomers Acrylic Polymers Cross-linking

Allyl Chloroacetate CAS 2916-14-5: Evidence-Backed Application Scenarios for Procurement Decisions


Synthesis of Heat-Resistant Acrylic Elastomers with Defined Chlorine Cure Sites

Procure allyl chloroacetate when designing acrylic elastomers requiring enhanced heat resistance. As demonstrated in US Patent 3,624,058, copolymerization of 1-5 phr allyl chloroacetate with alkyl acrylates yields gel-free polymers containing 0.3-0.6 wt% chlorine, which serve as reactive cross-linking sites . This application leverages the monomer's specific reactivity profile and chain transfer characteristics .

Radical Polymerization Requiring High Chain Transfer Efficiency for Molecular Weight Control

When the synthetic objective demands a high degree of effective chain transfer (85%) to control polymer molecular weight and branching, allyl chloroacetate is the quantitatively superior choice over allyl acetate (3%) and other allyl esters . This is particularly relevant for producing low-molecular-weight functionalized allyl polymers or telomers.

Copolymer Synthesis with Vinyl Acetate Requiring Specific Reactivity Ratios

For copolymerizations with vinyl acetate, allyl chloroacetate provides reactivity ratios r₁=0.69, r₂=0.77, which are intermediate between allyl acetate (r₁=0.43, r₂=1.8) and allyl trichloroacetate (r₁=0.28, r₂=0.41) . This allows precise tuning of copolymer composition drift and monomer sequence distribution for tailored material properties.

Alkylation and Nucleophilic Substitution Reactions in Organic Synthesis

As a bifunctional alkylating agent, allyl chloroacetate enables introduction of both allyl and chloroacetate moieties via nucleophilic substitution at the activated α-chloro carbon . Its liquid physical state (density ~1.159 g/mL, bp 164°C/265 mmHg) facilitates handling in standard organic synthesis workflows, differentiating it from solid analogs that require dissolution.

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